2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors in the presence of hydrazine hydrate and acetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as solvent choice, temperature, and catalyst can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The ethylamino and methyl groups can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-1H-pyrazol-1-yl)acetamide: This compound also features a pyrazole ring and has been studied for its biological activities.
3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid: Another similar compound with a pyrazole ring, used in various chemical and biological studies.
Uniqueness
2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of both ethylamino and methyl groups, which can enhance its chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-4-11-10(3,9(14)15)7-13-8(2)5-6-12-13/h5-6,11H,4,7H2,1-3H3,(H,14,15) |
InChI Key |
KDMVYRLKCBHFEE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C(=CC=N1)C)C(=O)O |
Origin of Product |
United States |
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